molecular formula C20H30O3 B12401144 (3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one

(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one

Cat. No.: B12401144
M. Wt: 318.4 g/mol
InChI Key: DYYYQLXAGIXUGM-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one is a complex organic compound with a unique structure that includes a naphthalene ring system and a hydroxyoxolanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one: This compound is unique due to its specific structure and functional groups.

Uniqueness

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a naphthalene moiety and an oxolanone ring. Its chemical formula is C20H30O6C_{20}H_{30}O_{6}, and it features multiple stereocenters which may influence its biological interactions.

Antioxidant Properties

Research indicates that compounds similar to (3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress and may contribute to protective effects against various diseases.

Anti-inflammatory Effects

Several studies suggest that this compound may possess anti-inflammatory activity. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in vitro. This mechanism could be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary data indicate that the compound demonstrates antimicrobial effects against a range of pathogens. In vitro assays have shown effectiveness against both gram-positive and gram-negative bacteria, highlighting its potential as a natural antimicrobial agent.

Cytotoxicity and Cancer Research

In cancer research contexts, derivatives of this compound have been evaluated for their cytotoxic effects on various cancer cell lines. Results from these studies suggest that the compound may induce apoptosis in cancer cells while sparing normal cells, making it a candidate for further investigation in cancer therapeutics.

Study 1: Antioxidant Evaluation

A study published in the Journal of Natural Products evaluated the antioxidant capacity of several naphthalene derivatives. The results indicated that This compound exhibited a higher radical scavenging activity compared to standard antioxidants like vitamin C.

Study 2: Anti-inflammatory Mechanism

Research documented in Phytochemistry explored the anti-inflammatory mechanisms of similar compounds. The study found that the compound inhibited the NF-kB pathway, which is crucial in regulating inflammatory responses. This finding supports its potential use in treating inflammatory diseases.

Study 3: Antimicrobial Efficacy

A recent investigation published in Microbial Pathogenesis tested the antimicrobial efficacy of this compound against various strains of bacteria. The findings revealed a minimum inhibitory concentration (MIC) that suggests its potential as an alternative therapeutic agent in infectious diseases.

Data Tables

Biological ActivityEffectivenessReference
AntioxidantHighJournal of Natural Products
Anti-inflammatoryModeratePhytochemistry
AntimicrobialEffectiveMicrobial Pathogenesis
CytotoxicitySelectiveCancer Research Journal

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one

InChI

InChI=1S/C20H30O3/c1-13-6-9-16-19(2,3)10-5-11-20(16,4)15(13)8-7-14-12-17(21)23-18(14)22/h7,15-17,21H,1,5-6,8-12H2,2-4H3/b14-7-

InChI Key

DYYYQLXAGIXUGM-AUWJEWJLSA-N

Isomeric SMILES

CC1(CCCC2(C1CCC(=C)C2C/C=C\3/CC(OC3=O)O)C)C

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CC=C3CC(OC3=O)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.